molecular formula C8H13NO3 B15226109 Ethyl 2-amino-3-cyclopropyl-3-oxopropanoate

Ethyl 2-amino-3-cyclopropyl-3-oxopropanoate

Cat. No.: B15226109
M. Wt: 171.19 g/mol
InChI Key: MJWZGIOKAACEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-cyclopropyl-3-oxopropanoate is an organic compound with the molecular formula C8H13NO3 It is a derivative of propanoic acid and contains a cyclopropyl group, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-cyclopropyl-3-oxopropanoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl 3-cyclopropyl-3-oxopropanoate with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-cyclopropyl-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .

Scientific Research Applications

Ethyl 2-amino-3-cyclopropyl-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-cyclopropyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Ethyl 2-amino-3-cyclopropyl-3-oxopropanoate can be compared with similar compounds such as:

  • Methyl 3-cyclopropyl-3-oxopropanoate
  • Ethyl 3-cyclopropyl-3-oxopropanoate
  • Methyl 3-cyclobutyl-3-oxopropanoate

These compounds share structural similarities but differ in their functional groups and reactivity. This compound is unique due to the presence of the amino group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

ethyl 2-amino-3-cyclopropyl-3-oxopropanoate

InChI

InChI=1S/C8H13NO3/c1-2-12-8(11)6(9)7(10)5-3-4-5/h5-6H,2-4,9H2,1H3

InChI Key

MJWZGIOKAACEPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1CC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.